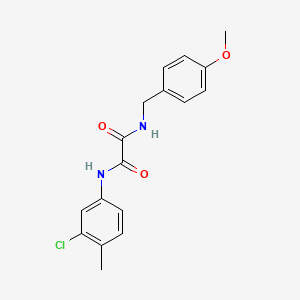![molecular formula C20H21N3O2S2 B5030169 N-cyclohexyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5030169.png)
N-cyclohexyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thieno[2,3-d]pyrimidine derivative that has been synthesized using a specific method.
Wirkmechanismus
The exact mechanism of action of N-cyclohexyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide is not fully understood. However, studies have suggested that the compound induces cell death by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the activity of certain enzymes involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-cyclohexyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide exhibits potent cytotoxic activity against cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the activity of certain enzymes involved in inflammation, indicating its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N-cyclohexyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide is its potent cytotoxic activity against various cancer cell lines. However, the compound has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to use in certain assays. It also has limited stability, which can affect its efficacy in experiments.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide. One of the significant areas of research is its potential as an anticancer agent. Further studies are needed to investigate the compound's efficacy in vivo and to determine its mechanism of action in more detail. Another area of research is its potential as an anti-inflammatory agent, which requires further investigation. Additionally, studies are needed to optimize the synthesis method of the compound and improve its solubility and stability.
Synthesemethoden
The synthesis of N-cyclohexyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide has been reported in a few studies. One of the methods involves the reaction of 4-hydroxy-5-phenylthieno[2,3-d]pyrimidine-2-thiol with N-cyclohexyl-2-bromoacetamide in the presence of a base, followed by purification using column chromatography. The yield of the compound was reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide has been studied for its potential applications in various fields. One of the significant areas of research is its use as an anticancer agent. Studies have shown that the compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been investigated for its potential as an anti-inflammatory agent, with promising results.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[(4-oxo-5-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c24-16(21-14-9-5-2-6-10-14)12-27-20-22-18(25)17-15(11-26-19(17)23-20)13-7-3-1-4-8-13/h1,3-4,7-8,11,14H,2,5-6,9-10,12H2,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREJBBFHYPPRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5030101.png)

![N-{2-[(2-butyl-6-methyl-4-pyrimidinyl)amino]ethyl}-5-oxo-D-prolinamide trifluoroacetate](/img/structure/B5030107.png)
![2-(4-chlorophenoxy)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5030115.png)
![8-[(4-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5030123.png)

![1-[(4-bromophenoxy)acetyl]-4-(3-cyclohexen-1-ylmethyl)piperazine](/img/structure/B5030132.png)
![N-(4-chloro-3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5030138.png)

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-methylbutanamide](/img/structure/B5030149.png)
![4-methylcyclohexyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5030157.png)


![N-1,3-benzodioxol-5-yl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5030181.png)